2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine
Overview
Description
2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine is a complex organic compound that features a piperidine ring substituted with a fluoro-trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro-Trifluoromethylphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with the fluoro-trifluoromethylphenyl group. This can be achieved using a nucleophilic aromatic substitution reaction.
Attachment of the Ethan-1-amine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the fluoro-trifluoromethylphenyl group, potentially leading to the removal of fluorine atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of de-fluorinated derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biology: The compound can be used in biological assays to study its effects on various biological pathways.
Industry: It may have applications in the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro-trifluoromethylphenyl group is known to enhance the binding affinity of the compound to its target, while the piperidine ring provides structural stability. The ethan-1-amine group may be involved in hydrogen bonding interactions with the target.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylphenyl group but lacks the piperidine ring and ethan-1-amine group.
1-(4-Trifluoromethylphenyl)methylamine: Similar in structure but lacks the piperidine ring.
Uniqueness
2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine is unique due to the combination of the piperidine ring, fluoro-trifluoromethylphenyl group, and ethan-1-amine group. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler compounds.
Properties
IUPAC Name |
2-[1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F4N2/c16-14-4-3-12(8-13(14)15(17,18)19)10-21-7-1-2-11(9-21)5-6-20/h3-4,8,11H,1-2,5-7,9-10,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHQRSSOUZSJLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)C(F)(F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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